![molecular formula C14H14N6O3S B2391710 1-Methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]triazole-4-carboxamide CAS No. 1788677-94-0](/img/structure/B2391710.png)
1-Methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular . Oxadiazoles, on the other hand, are a class of organic compounds that contain a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .
Synthesis Analysis
The synthesis of triazoles and oxadiazoles often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .
Molecular Structure Analysis
The structures of these compounds are often studied by single crystal X-ray diffraction method. Intramolecular hydrogen bonding between the nitrogen atom of the oxadiazole moiety and the NH2 group is often observed .
Chemical Reactions Analysis
1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. For example, the presence of different substituents in the aromatic ring as well as at the amide N atom can significantly influence its properties .
Scientific Research Applications
Influenza Virus Inhibition
Compounds including 4-amino-4H-pyran-2-carboxylic acid 6-triazoles and oxadiazoles, similar to the chemical structure , have been studied for their potential as inhibitors of influenza virus sialidases. These compounds generally exhibit activity patterns and selectivity similar to 4H-pyran-2-carboxylic acid 6-carboxamides, suggesting their potential application in antiviral research (Smith et al., 1997).
Solvothermal Interconversions
Studies on the solvothermal reactions of compounds bearing oxadiazole and triazole spacers, including those structurally similar to the compound , reveal their ability to undergo reversible conversions in the presence of certain metal salts. This research provides insights into the mechanisms and influence factors of these reactions, offering applications in the field of material science and crystallography (Li et al., 2010).
Antileukemic Activity
Research on 3-triazeno derivatives, including those structurally related to the compound , has revealed that certain triazenopyrazoles can exhibit antileukemic activity. These compounds have shown to increase the survival time in mouse leukemia assays, indicating their potential in cancer research (Shealy & O'dell, 1971).
Antimicrobial Activity
Studies involving pyrazolyl and triazole derivatives, akin to the compound , demonstrate significant antimicrobial activity. The synthesized compounds in these studies have shown potential as antibacterial and antifungal agents, suggesting a broader application in the development of new antimicrobial drugs (Isloor, Kalluraya & Shetty, 2009).
Antioxidant and Antitumor Activities
Certain aromatic C-nucleosides containing oxadiazole and triazole units, structurally related to the chemical , have been synthesized and found to possess potent antioxidant and antitumor activities. This research highlights the potential application of these compounds in the development of new cancer therapies (El Sadek et al., 2014).
Antihypertensive Agents
The synthesis of 1,3,4-oxadiazole, 1,3,4-thiadiazole, thiazole, 1,2,4-triazole, and pyrazole derivatives incorporating 1,2,4-triazolo[4,3-a]pyrimidine has revealed their potential as antihypertensive and diuretic agents. These studies indicate the possible use of compounds similar to the one in developing new treatments for hypertension (Ali, Ragab, Farghaly & Abdalla, 2011).
Mechanism of Action
Future Directions
The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . Furthermore, given the wide range of biological activities associated with triazoles and oxadiazoles, there is significant potential for the development of new therapeutic agents within these classes of compounds.
properties
IUPAC Name |
1-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O3S/c1-7-15-13(23-18-7)11-8-3-4-22-6-10(8)24-14(11)16-12(21)9-5-20(2)19-17-9/h5H,3-4,6H2,1-2H3,(H,16,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYUZYNIEKOJJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC3=C2CCOC3)NC(=O)C4=CN(N=N4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2391627.png)
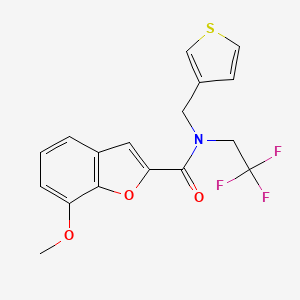
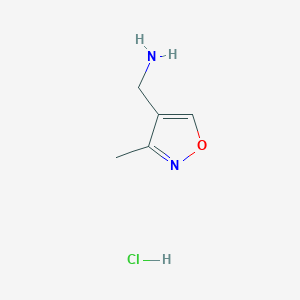
![(2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol](/img/structure/B2391632.png)
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2391633.png)
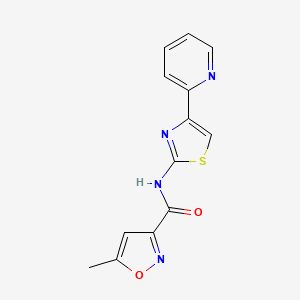
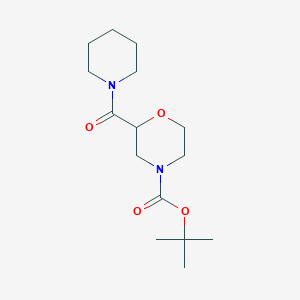
![6-(4-methoxyphenethyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2391636.png)
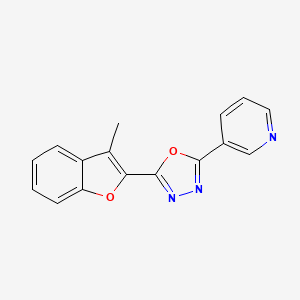
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]ethane-1-sulfonamido](/img/structure/B2391639.png)
![3-Fluoro-4-methoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzamide](/img/structure/B2391642.png)
![4-(2-chlorophenyl)-6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2391646.png)
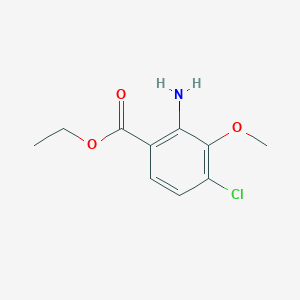
![6-(Furan-2-ylmethyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2391650.png)